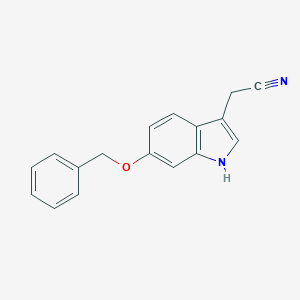

6-Benzyloxyindole-3-acetonitrile

Descripción general

Descripción

CD1530 es un agonista selectivo del receptor de ácido retinoico gamma (RARγ). Se ha estudiado por sus posibles aplicaciones terapéuticas, particularmente en el campo de la oncología. El compuesto ha mostrado promesa en la inhibición de la carcinogénesis en varios modelos, lo que lo convierte en un tema significativo de investigación en el tratamiento del cáncer .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de CD1530 implica múltiples pasos, comenzando con precursores disponibles comercialmenteLas condiciones de reacción generalmente implican el uso de ácidos o bases fuertes, altas temperaturas y catalizadores específicos para facilitar la formación del producto deseado .

Métodos de producción industrial

La producción industrial de CD1530 sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y técnicas de purificación avanzadas como la cromatografía líquida de alta resolución (HPLC) para garantizar que el compuesto cumpla con los estrictos estándares de calidad .

Análisis De Reacciones Químicas

Tipos de reacciones

CD1530 se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar diferentes derivados, que pueden tener actividades biológicas distintas.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en CD1530, alterando potencialmente su actividad.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: A menudo se utilizan agentes reductores como hidruro de litio y aluminio y borohidruro de sodio.

Sustitución: Las reacciones de halogenación y nitración generalmente implican reactivos como cloro, bromo y ácido nítrico.

Productos principales

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en los anillos aromáticos .

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Antioxidant Activity

- Application : 6-BIAC serves as a precursor for the synthesis of β-carboline derivatives, which have been studied for their antioxidant properties in low-density lipoprotein (LDL) oxidation models.

- Case Study : Research indicates that derivatives synthesized from 6-BIAC exhibit robust antioxidant activity, potentially aiding in the prevention of oxidative stress-related diseases .

-

Aldose Reductase Inhibition

- Application : This compound is utilized to create indole-N-acetic acid derivatives that act as aldose reductase inhibitors, which are crucial for managing diabetic complications.

- Case Study : A study demonstrated that these derivatives significantly reduce sorbitol accumulation in diabetic models, suggesting their therapeutic potential in preventing diabetic neuropathy .

-

Antihypertensive Agents

- Application : 6-BIAC is a key reactant in the synthesis of tryptamine analogs that have shown promise as antihypertensive agents.

- Case Study : Various synthesized tryptamine derivatives were tested for their blood pressure-lowering effects in animal models, showing significant efficacy compared to standard antihypertensive drugs .

-

Enzymatic Transformations

- Application : The compound has been employed in biocatalytic processes for the enantioselective synthesis of pyrroloindolines using methyl transferases.

- Case Study : Utilizing PsmD methyl transferase allowed for the efficient conversion of 6-BIAC into bioactive compounds with high enantioselectivity, demonstrating its utility in drug development .

-

Bioactivity Against Enzymes

- Application : Compounds derived from 6-BIAC have been evaluated for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase.

- Case Study : In vitro studies showed that specific derivatives significantly inhibited these enzymes, indicating potential applications in treating neurodegenerative diseases like Alzheimer's .

Data Table of Applications

Mecanismo De Acción

CD1530 ejerce sus efectos uniéndose selectivamente al receptor de ácido retinoico gamma (RARγ). Esta unión induce cambios conformacionales en el receptor, lo que lleva a la activación de vías específicas de transcripción genética. Estas vías están involucradas en la diferenciación celular, la proliferación y la apoptosis, que son procesos críticos en el desarrollo y la progresión del cáncer .

Comparación Con Compuestos Similares

Compuestos similares

Bexaroteno: Otro retinoide utilizado en combinación con CD1530 para el tratamiento del cáncer.

Tretinoína: Un ácido retinoico utilizado en el tratamiento del acné y la leucemia promielocítica aguda.

Isotretinoína: Conocido por su uso en el tratamiento del acné severo.

Singularidad de CD1530

CD1530 es único debido a su alta selectividad para RARγ, lo que lo hace particularmente eficaz para atacar tipos específicos de cáncer. Su capacidad para inducir la apoptosis e inhibir la carcinogénesis en varios modelos lo diferencia de otros retinoides .

Actividad Biológica

6-Benzyloxyindole-3-acetonitrile (C₁₇H₁₄N₂O) is an indole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound is primarily studied for its potential therapeutic applications, particularly in oncology, where it has shown promise in inhibiting carcinogenesis.

This compound interacts with various biological targets, influencing cellular pathways related to cancer progression and other diseases. The compound acts as a selective retinoic acid receptor gamma (RARγ) agonist, which plays a crucial role in gene expression and cellular differentiation. Its mechanism may involve modulation of retinoic acid receptors, leading to significant biological effects such as:

- Anticancer Activity : Inhibition of cancer cell proliferation and induction of apoptosis.

- Antioxidant Properties : Scavenging of free radicals and reduction of oxidative stress.

- Antimicrobial Effects : Inhibition of bacterial and fungal growth.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antiviral : Potential efficacy against viral infections.

- Anti-inflammatory : Reduction of inflammation markers in various models.

- Antidiabetic : Effects on glucose metabolism and insulin sensitivity.

Data Table: Summary of Biological Activities

Study 1: Anticancer Properties

In a study examining the effects of this compound on human cancer cell lines, researchers found that the compound significantly inhibited cell growth in a dose-dependent manner. The mechanism was linked to the activation of apoptosis pathways, suggesting its potential as a therapeutic agent in cancer treatment.

Study 2: Antioxidant Activity

Another investigation assessed the antioxidant capacity of this compound using various assays. The results demonstrated that the compound effectively reduced oxidative stress in cellular models, highlighting its potential application in diseases associated with oxidative damage.

Study 3: Neuroprotective Effects

Research exploring the neuroprotective properties of related indole derivatives indicated that this compound could inhibit acetylcholinesterase activity. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Propiedades

IUPAC Name |

2-(6-phenylmethoxy-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c18-9-8-14-11-19-17-10-15(6-7-16(14)17)20-12-13-4-2-1-3-5-13/h1-7,10-11,19H,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHSSPILWGQJSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399013 | |

| Record name | 6-Benzyloxyindole-3-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57765-24-9 | |

| Record name | 6-(Phenylmethoxy)-1H-indole-3-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57765-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Benzyloxyindole-3-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.